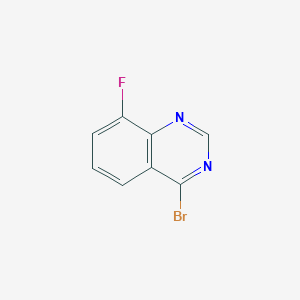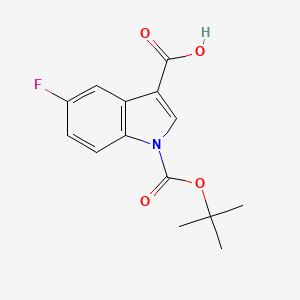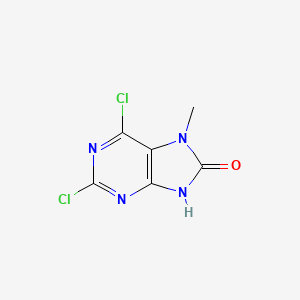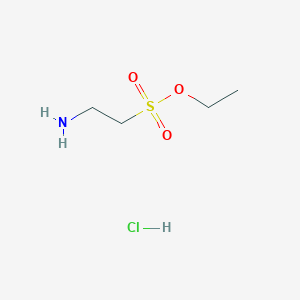
Hydrazinecarboximidhydrazidedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidhydrazidedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazine and carboximidoyl functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidhydrazidedihydrochloride typically involves the reaction of hydrazine with carboximidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboximidhydrazidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine and carboximidoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidhydrazidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Hydrazinecarboximidhydrazidedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine and carboximidoyl groups can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboximidhydrazidedihydrochloride can be compared with other similar compounds, such as:
Hydrazinecarboximidoyl chloride: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
Carboximidoyl compounds: Compounds with carboximidoyl groups that share similar chemical properties.
Eigenschaften
Molekularformel |
CH9Cl2N5 |
|---|---|
Molekulargewicht |
162.02 g/mol |
IUPAC-Name |
1,2-diaminoguanidine;dihydrochloride |
InChI |
InChI=1S/CH7N5.2ClH/c2-1(5-3)6-4;;/h3-4H2,(H3,2,5,6);2*1H |
InChI-Schlüssel |
KYSGPGJKRCHFKN-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N\N)(\N)/NN.Cl.Cl |
Kanonische SMILES |
C(=NN)(N)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)


